Ethyl 3-(3-hydroxycyclohex-1-en-1-yl)prop-2-ynoate
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Description
Ethyl 3-(3-hydroxycyclohex-1-en-1-yl)prop-2-ynoate is an organic compound with a unique structure that combines a cyclohexene ring with a hydroxyl group and an ethyl ester of propiolic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-hydroxycyclohex-1-en-1-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with a suitable cyclohexene derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the addition of the ethyl propiolate to the cyclohexene ring. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions .
Properties
CAS No. |
497838-25-2 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 3-(3-hydroxycyclohexen-1-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h8,10,12H,2-5H2,1H3 |
InChI Key |
YPFOLPSWTAHVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC(CCC1)O |
Origin of Product |
United States |
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